((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,2,3,4,4,4-Hexafluorobutoxy)methyl]oxirane is a fluorinated organic compound with the molecular formula C7H8F6O2 . This compound is characterized by the presence of a hexafluorobutoxy group attached to an oxirane ring, making it a unique and valuable chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,3,4,4,4-hexafluorobutoxy)methyl]oxirane typically involves the reaction of hexafluorobutanol with an epoxide precursor under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of [(2,2,3,4,4,4-hexafluorobutoxy)methyl]oxirane involves large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2,2,3,4,4,4-Hexafluorobutoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
[(2,2,3,4,4,4-Hexafluorobutoxy)methyl]oxirane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioactive molecules and drug development.
Medicine: Explored for its role in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings with unique properties
Mechanism of Action
The mechanism of action of [(2,2,3,4,4,4-hexafluorobutoxy)methyl]oxirane involves its interaction with molecular targets through its oxirane ring and fluorinated side chain . The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorinated side chain enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
- 2,2,3,4,4,4-Hexafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
[(2,2,3,4,4,4-Hexafluorobutoxy)methyl]oxirane is unique due to its combination of an oxirane ring and a highly fluorinated side chain. This combination imparts distinct chemical and physical properties, such as high reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
93858-69-6 |
---|---|
Molecular Formula |
C7H8F6O2 |
Molecular Weight |
238.13 g/mol |
IUPAC Name |
2-(2,2,3,4,4,4-hexafluorobutoxymethyl)oxirane |
InChI |
InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)3-14-1-4-2-15-4/h4-5H,1-3H2 |
InChI Key |
OHNPHEFKAOEHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.